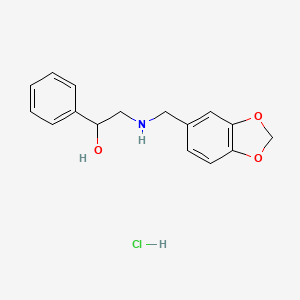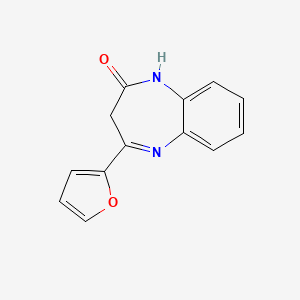![molecular formula C21H25ClN2O2S2 B5384455 (5Z)-5-[(2-chlorophenyl)methylidene]-3-[4-(2-ethylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5384455.png)
(5Z)-5-[(2-chlorophenyl)methylidene]-3-[4-(2-ethylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5Z)-5-[(2-chlorophenyl)methylidene]-3-[4-(2-ethylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in the molecule suggests it may have interesting chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinone derivatives typically involves the reaction of a thioamide with an α-haloketone. For this specific compound, the synthetic route might include:
Formation of the Thiazolidinone Ring: Reacting a thioamide with an α-haloketone under basic conditions to form the thiazolidinone core.
Introduction of the Chlorophenyl Group: Using a Wittig reaction to introduce the (2-chlorophenyl)methylidene group.
Attachment of the Piperidinyl Group: Coupling the piperidinyl group to the thiazolidinone core through a suitable linker, such as a butyl chain.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
Thiazolidinone derivatives have been studied for their antimicrobial, antifungal, and anticancer activities. This compound may exhibit similar properties.
Medicine
Potential therapeutic applications include the development of new drugs for treating infections, cancer, and inflammatory diseases.
Industry
The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific biological target. Generally, thiazolidinone derivatives can interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets might include:
Enzymes: Inhibiting key enzymes involved in disease pathways.
Receptors: Modulating receptor activity to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(2-bromophenyl)methylidene]-3-[4-(2-ethylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-[(2-fluorophenyl)methylidene]-3-[4-(2-ethylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
The presence of the (2-chlorophenyl)methylidene group may impart unique chemical and biological properties compared to its analogs. This could result in different reactivity or potency in biological assays.
Properties
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-3-[4-(2-ethylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2S2/c1-2-16-9-5-6-12-23(16)19(25)11-7-13-24-20(26)18(28-21(24)27)14-15-8-3-4-10-17(15)22/h3-4,8,10,14,16H,2,5-7,9,11-13H2,1H3/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXISVFFPTQYAHX-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CCCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCCCN1C(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-N-[(2-propyl-1,3-thiazol-4-yl)methyl]-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5384384.png)
![N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-4-ethoxybenzamide](/img/structure/B5384385.png)
![1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5384398.png)
![[(Z)-1-(4-methylphenyl)sulfonylpropan-2-ylideneamino]thiourea](/img/structure/B5384406.png)
![4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B5384409.png)

![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}indane-1-carboxamide](/img/structure/B5384428.png)

![7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5384435.png)
![3-(2-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}propanamide](/img/structure/B5384437.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride](/img/structure/B5384447.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B5384452.png)
![2-[(4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5384463.png)
![N-(4-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-methoxybenzamide](/img/structure/B5384470.png)
